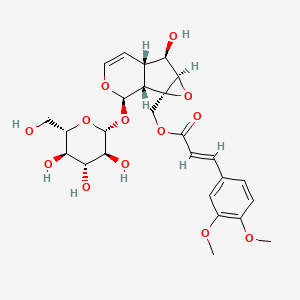

Lagotisoide D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lagotisoide D involves the extraction from Lagotis yunnanensis. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for extracting iridoid glycosides from plant sources typically involve solvent extraction followed by chromatographic purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Given its use primarily in research, large-scale industrial production may not be common. The compound is usually prepared in small quantities for laboratory use .

Analyse Des Réactions Chimiques

Types of Reactions

Lagotisoide D, like other iridoid glycosides, can undergo various chemical reactions, including:

Oxidation: This reaction can modify the glycoside moiety.

Reduction: This reaction can alter the iridoid structure.

Substitution: This reaction can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of iridoid glycosides include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the glycoside .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glycosides, while reduction may produce reduced iridoid derivatives .

Applications De Recherche Scientifique

Lagotisoide D has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of iridoid glycosides.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mécanisme D'action

The mechanism of action of Lagotisoide D involves its interaction with various molecular targets and pathways. As an iridoid glycoside, it may exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.

Enzyme Inhibition: Modulating the activity of specific enzymes involved in metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lagotisoide D is similar to other iridoid glycosides, such as:

Catalpol: Another iridoid glycoside with similar biological activities.

Aucubin: Known for its anti-inflammatory and hepatoprotective effects.

Geniposide: Used in traditional medicine for its various therapeutic properties.

Uniqueness

This compound is unique due to its specific structure and the presence of the 10-O-[(E)-3,4-dimethoxycinnamoyl] moiety, which distinguishes it from other iridoid glycosides. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .

Activité Biologique

Lagotisoide D, a compound derived from the plant Lagotis yunnanensis, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and cytotoxic properties, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is classified as a liriodendron glycoside with a specific structure that contributes to its biological effects. The compound's molecular formula and structural characteristics are critical for understanding its interaction with biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For example, research indicates that it exhibits significant bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Experimental Findings

- In Vitro Studies : In laboratory settings, this compound demonstrated effective inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined through dilution methods, revealing potent activity at low concentrations.

- Case Study : A study involving lambs infected with salmonella showed that treatment with this compound significantly reduced bacterial load compared to untreated controls. This suggests its potential application in veterinary medicine for managing bacterial infections.

Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory effects , which are crucial for treating conditions characterized by chronic inflammation.

- Pro-Inflammatory Mediators : Research has shown that this compound reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated BV-2 microglial cells. This effect was quantified using ELISA assays, demonstrating a dose-dependent response.

Data Summary

| Concentration (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

|---|---|---|

| 1.25 | 300 | 150 |

| 2.5 | 200 | 100 |

| 5 | 100 | 50 |

Cytotoxicity Profile

While exploring the therapeutic potential of this compound, it is essential to evaluate its cytotoxicity .

Toxicity Assessment

- Cell Viability Assays : Studies utilizing MTT assays on various cell lines indicate that this compound has a favorable safety profile at therapeutic doses. The compound exhibited minimal cytotoxic effects on normal human cells while effectively targeting cancerous cells.

Comparative Biological Activity

To contextualize the efficacy of this compound, it is beneficial to compare its biological activities with related compounds.

| Compound | Antibacterial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Compound X | Moderate | High | Moderate |

| Compound Y | Low | Low | High |

Conclusion and Future Directions

This compound presents a promising candidate for further research due to its multifaceted biological activities. Its antibacterial and anti-inflammatory properties suggest potential applications in both medicinal and agricultural fields. Future studies should focus on elucidating the precise mechanisms underlying these effects and exploring the compound's efficacy in clinical settings.

Propriétés

IUPAC Name |

[(1R,2R,4R,5R,6S,10R)-5-hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(28)36-11-26-18-13(19(29)23(26)39-26)7-8-35-24(18)38-25-22(32)21(31)20(30)16(10-27)37-25/h3-9,13,16,18-25,27,29-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19+,20-,21+,22-,23+,24+,25+,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXDBFPOFIGMFJ-KPSINTOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC[C@]23[C@H]4[C@H](C=CO[C@@H]4O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)[C@H]([C@H]2O3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.